REACTION_CXSMILES
|
[CH:1]([CH:3](Cl)[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)=[CH2:2].[Br-].[Na+].CN1CCCC1=O.C([Br:22])C>O>[CH:1]([CH:3]([Br:22])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)=[CH2:2] |f:1.2|
|
Name
|
|
Quantity
|
50.6 g
|
Type
|
reactant
|
Smiles
|
C(=C)C(C1=CC=CC=C1)Cl
|
Name
|
|
Quantity
|
6.86 g
|
Type
|
reactant
|
Smiles
|
[Br-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1C(CCC1)=O
|
Name
|
|
Quantity
|
260 g
|
Type
|
reactant
|
Smiles
|
C(C)Br
|
Name
|
3-t-butyl-4-hydroxy-5-methyl phenyl sulfide
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
were combined in a 1 liter round bottomed flask
|
Type
|
CUSTOM
|
Details
|
fitted with a reflux condenser and a nitrogen inlet
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 72 hours at which
|
Duration
|
72 h
|
Type
|
EXTRACTION
|
Details
|
extracted twice with 300 ml of diethyl ether
|
Type
|
EXTRACTION
|
Details
|
The combined ether layers were extracted twice with 1 liter of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
the solvents were stripped by rotary evaporation
|
Type
|
CUSTOM
|
Details
|
to yield yellowish oil
|
Type
|
DISTILLATION
|
Details
|
The crude product was purified by vacuum distillation
|
Name
|
|
Type
|
product
|
Smiles
|
C(=C)C(C1=CC=CC=C1)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 47.5 g | |
YIELD: PERCENTYIELD | 53.1% | |
YIELD: CALCULATEDPERCENTYIELD | 73% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |